4-((3-Chloro-4-fluorophenyl)sulfonyl)-2,6-dimethylmorpholine is a key intermediate in the synthesis of Erismodegib . Erismodegib is classified as a Hedgehog pathway inhibitor and has been approved by the FDA for the treatment of Basal Cell Carcinoma . This compound specifically targets the Smoothened protein, a key component of the Hedgehog signaling pathway.
While 4-((3-Chloro-4-fluorophenyl)sulfonyl)-2,6-dimethylmorpholine itself is not discussed in terms of a specific mechanism of action, it's important to understand its role as a precursor to Erismodegib. Erismodegib functions as an antagonist of the Smoothened protein, which is a G protein-coupled receptor-like protein essential for signal transduction in the Hedgehog pathway. By binding to Smoothened, Erismodegib prevents the activation of downstream signaling cascades, ultimately inhibiting the expression of genes regulated by the Hedgehog pathway. This pathway plays a crucial role in cell growth, differentiation, and tissue patterning, and its deregulation has been implicated in various cancers.
4-((3-Chloro-4-fluorophenyl)sulfonyl)-2,6-dimethylmorpholine is a crucial building block in the synthesis of Erismodegib. Erismodegib, as an inhibitor of the Hedgehog pathway, has shown efficacy in treating basal cell carcinoma and is being investigated for its potential in treating other types of cancers where the Hedgehog pathway is dysregulated, such as medulloblastoma.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 53417-29-1